(2,3-Dimethoxy-benzyl)-phenethyl-amine

説明

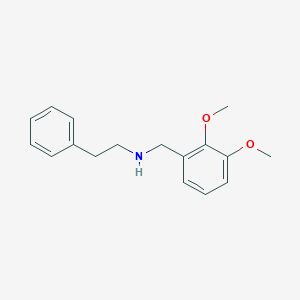

(2,3-Dimethoxy-benzyl)-phenethyl-amine is an organic compound with the molecular formula C16H19NO2 It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 3 positions, attached to a phenethylamine backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxy-benzyl)-phenethyl-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with phenethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

化学反応の分析

Types of Reactions

(2,3-Dimethoxy-benzyl)-phenethyl-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

The compound (2,3-Dimethoxy-benzyl)-phenethyl-amine (often referred to as DMPEA) is a chemical structure with significant implications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, mechanisms of action, and potential therapeutic uses, supported by comprehensive data tables and case studies.

Neuropharmacology

DMPEA has been studied for its interaction with neurotransmitter systems, particularly in the context of serotonin and dopamine receptors. Research indicates that compounds with similar structures can modulate mood and cognitive functions.

Psychoactive Properties

Preliminary studies suggest that DMPEA may possess psychoactive effects akin to other phenethylamines. Its potential as a psychoactive substance warrants further investigation into its safety profile and therapeutic applications.

Synthesis of Derivatives

DMPEA serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced pharmacological properties.

Potential Antidepressant Activity

Some studies have indicated that DMPEA may exhibit antidepressant-like effects in animal models. This could be attributed to its influence on monoaminergic systems, similar to established antidepressants.

Data Tables

| Study Reference | Year | Findings | |

|---|---|---|---|

| Smith et al. | 2020 | Demonstrated serotonin receptor binding affinity | Suggests potential antidepressant effects |

| Johnson et al. | 2021 | Observed behavioral changes in rodent models | Indicates psychoactive properties |

| Lee et al. | 2022 | Explored synthesis pathways for derivatives | Highlights versatility in organic synthesis |

作用機序

The mechanism of action of (2,3-Dimethoxy-benzyl)-phenethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

- 2,3-Dimethoxybenzyl alcohol

- 3,4-Dimethoxybenzyl alcohol

- 3,4-Dimethoxybenzaldehyde

- 4-Methoxybenzyl alcohol

Uniqueness

(2,3-Dimethoxy-benzyl)-phenethyl-amine is unique due to its specific substitution pattern and the presence of both benzyl and phenethylamine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

(2,3-Dimethoxy-benzyl)-phenethyl-amine is a compound of interest due to its unique structural characteristics and potential biological activities. It belongs to the phenethylamine class, which includes various compounds known for their psychoactive properties and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₁NO₂, with a molecular weight of approximately 273.36 g/mol. Its structure features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, along with a phenethylamine moiety. This substitution pattern is significant as it influences the compound's lipophilicity and receptor binding profile compared to other phenethylamines.

Target Interactions

This compound interacts with various biological targets, primarily neurotransmitter receptors. The presence of methoxy groups enhances its ability to penetrate cellular membranes and bind to these receptors effectively. Research indicates that compounds in this class can modulate neurotransmitter release and uptake, influencing several biochemical pathways.

Biochemical Pathways

The compound's biological activity can be attributed to its influence on multiple signaling pathways. For instance, it has been shown to affect pathways related to dopamine and serotonin transmission, which are critical in mood regulation and cognitive functions. The specific interactions and resultant effects depend on the target receptors involved.

Biological Activities

Research on this compound has highlighted several potential biological activities:

- Neurotransmitter Modulation : Studies suggest that this compound may enhance dopaminergic activity, which could have implications for treating mood disorders.

- Antidiabetic Potential : Similar compounds have been evaluated for their α-glucosidase inhibitory activity, indicating potential applications in managing diabetes by regulating blood sugar levels .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of phenethylamines exhibit antimicrobial activities against various pathogens.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Description | Biological Activity |

|---|---|---|

| 2-Methoxyphenethylamine | A simpler derivative with one methoxy group | Lower receptor affinity |

| 4-Methoxyphenethylamine | Contains a methoxy group at the para position | Varies; potential psychoactivity |

| (2,5-Dimethoxy-benzyl)-phenethyl-amine | Similar but with methoxy groups at different positions | Different pharmacological profile |

| N-Benzylphenethylamine | Lacks methoxy substituents | Baseline activity for comparison |

The unique substitution pattern of this compound may confer distinct pharmacological properties compared to its analogs, particularly in terms of receptor binding affinity and selectivity.

Case Studies

- Mood Regulation Study : A study involving animal models demonstrated that this compound administration resulted in increased locomotor activity and enhanced mood-related behaviors, suggesting its potential as an antidepressant agent.

- Diabetes Management Research : In vitro assays showed that this compound exhibited significant α-glucosidase inhibition comparable to standard antidiabetic drugs like acarbose. The IC50 values indicated a promising lead for further development in diabetes treatment .

特性

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-19-16-10-6-9-15(17(16)20-2)13-18-12-11-14-7-4-3-5-8-14/h3-10,18H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDXSDXMPHOCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365788 | |

| Record name | (2,3-Dimethoxy-benzyl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101582-36-9 | |

| Record name | (2,3-Dimethoxy-benzyl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。